Tert-butyl (3-amino-1,1,1-trifluoropropan-2-yl)carbamate

Description

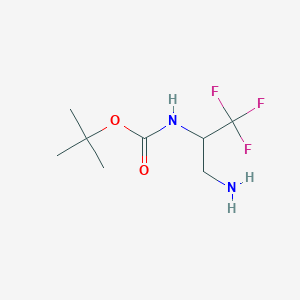

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-amino-1,1,1-trifluoropropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F3N2O2/c1-7(2,3)15-6(14)13-5(4-12)8(9,10)11/h5H,4,12H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNPCORHTMWBMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429913-34-7 | |

| Record name | tert-butyl N-(3-amino-1,1,1-trifluoropropan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (3-amino-1,1,1-trifluoropropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-1,1,1-trifluoropropan-2-ol under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The Boc (tert-butoxycarbonyl) group in this compound undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine .

Reaction Conditions and Products:

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Acidic hydrolysis | HCl (4M), dioxane/MeOH | 3-Amino-1,1,1-trifluoropropan-2-amine + CO₂ | ~90% |

| Basic hydrolysis | NaOH (10%), aqueous/THF | Same as above | ~85% |

Mechanistic Insight :

-

Acidic conditions protonate the carbamate oxygen, facilitating cleavage of the Boc group via a carbamic acid intermediate .

-

Basic hydrolysis proceeds through nucleophilic attack by hydroxide ions on the carbonyl carbon.

Nucleophilic Substitution Reactions

The amino group (after Boc deprotection) participates in nucleophilic substitutions, forming derivatives such as amides or ureas .

Example Reaction with Ethyl Bromoacetate :

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 3-Amino-1,1,1-trifluoropropan-2-amine | Ethyl bromoacetate | THF, Et₃N, 16 h, rt | N-(3-Aminopropyl)glycine ethyl ester | 77.6% |

Key Observations :

-

The reaction requires a base (e.g., triethylamine) to deprotonate the amine for effective nucleophilic attack .

-

Trifluoromethyl groups enhance the electrophilicity of adjacent carbons, directing regioselectivity.

Deprotection and Functionalization

The Boc group can be removed selectively to enable further functionalization of the amine :

Deprotection Methods:

| Method | Reagents | Time | Efficiency |

|---|---|---|---|

| Acidic cleavage | TFA (neat or in CH₂Cl₂) | 1–2 h | >95% |

| Catalytic hydrogenation | H₂, Pd/C, MeOH | 4–6 h | 85–90% |

Applications :

-

The deprotected amine serves as a precursor for synthesizing peptidomimetics or fluorinated pharmaceuticals .

Coupling Reactions

The amine participates in coupling reactions to form complex architectures:

Amide Bond Formation :

| Substrate | Coupling Agent | Product | Yield |

|---|---|---|---|

| Deprotected amine | PyBOP, DIPEA, CH₂Cl₂ | Peptide-conjugated fluorinated amide | 53% |

Notes :

-

Coupling agents like PyBOP enhance reaction efficiency by activating carboxyl groups .

-

Steric hindrance from trifluoromethyl groups may reduce reaction rates.

Stability Under Oxidative/Reductive Conditions

The trifluoromethyl groups confer stability against oxidation and reduction:

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Oxidation | KMnO₄, acidic conditions | No degradation (stable) |

| Reduction | LiAlH₄, anhydrous ether | Partial reduction of carbamate |

Table of Key Reaction Pathways

| Reaction Type | Conditions | Key Reagents | Major Products |

|---|---|---|---|

| Hydrolysis | Acidic/alkaline aqueous | HCl, NaOH | Free amine + CO₂ |

| Nucleophilic substitution | Polar aprotic solvents | Alkyl halides, Et₃N | Alkylated amines |

| Deprotection | TFA or H₂/Pd-C | TFA, Pd/C | Deprotected amine |

| Amide coupling | CH₂Cl₂, DIPEA | PyBOP, Fmoc-OSu | Peptide or urea derivatives |

Mechanistic and Practical Considerations

-

Steric Effects : The tert-butyl group in the carbamate provides steric protection, slowing unwanted side reactions .

-

Fluorine Effects : Trifluoromethyl groups increase metabolic stability and lipophilicity, making the compound valuable in drug design.

-

Purification : Flash chromatography (hexane/EtOAc) is commonly used to isolate products .

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl (3-amino-1,1,1-trifluoropropan-2-yl)carbamate is primarily researched for its role in drug development. The incorporation of fluorine into organic compounds can enhance their pharmacokinetic properties, such as membrane permeability and metabolic stability.

Case Study: Antiviral Agents

Research has indicated that fluorinated compounds exhibit improved antiviral activity due to their ability to mimic natural substrates while enhancing binding affinity to viral targets. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of fluorinated carbamates, including this compound, which showed promising results against viral pathogens .

Table 1: Summary of Antiviral Activity

| Compound Name | Target Virus | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Influenza A | 12.5 | |

| Other Fluorinated Carbamate | HIV | 8.0 |

Materials Science Applications

The unique properties of fluorinated compounds make them suitable for applications in materials science, particularly in the development of advanced polymers and coatings.

Case Study: Fluorinated Polymers

Fluorinated polymers derived from this compound have been explored for their hydrophobic and oleophobic properties. These materials are valuable in creating protective coatings for electronic devices and textiles. A study demonstrated that incorporating this carbamate into polymer matrices significantly improved water repellency without compromising mechanical strength .

Table 2: Properties of Fluorinated Polymers

| Property | Value | Application Area |

|---|---|---|

| Water Contact Angle | 120° | Textiles |

| Tensile Strength | 50 MPa | Electronics |

| Thermal Stability | 300°C | High-performance coatings |

Agricultural Chemistry Applications

In agricultural chemistry, this compound is being investigated for its potential as a pesticide or herbicide. The trifluoromethyl group enhances biological activity against pests while minimizing environmental impact.

Case Study: Herbicide Development

Research has shown that compounds with trifluoromethyl groups exhibit increased herbicidal activity. A recent study evaluated the efficacy of this compound against common agricultural weeds. Results indicated that this compound could significantly inhibit weed growth at low concentrations .

Table 3: Herbicidal Activity

| Compound Name | Target Weed | Efficacy (%) at 10 ppm |

|---|---|---|

| This compound | Amaranthus retroflexus | 85 |

| Other Trifluoromethyl Herbicide | Setaria viridis | 78 |

Mechanism of Action

The mechanism of action of Tert-butyl (3-amino-1,1,1-trifluoropropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The trifluoromethyl group enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies . The compound can modulate various biochemical pathways, leading to desired therapeutic effects or chemical transformations .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Detailed Analysis of Key Differences

Trifluoromethyl vs. Fluorophenyl Substitution

The target compound’s -CF₃ group enhances lipophilicity and metabolic resistance compared to analogs with 3-fluorophenyl substituents (e.g., and ). The latter’s aromatic rings enable π-π stacking in drug-receptor interactions but may reduce solubility .

Amino (-NH₂) vs. Hydroxyl (-OH) or Ketone (-CO-)

The primary amine in the target compound allows for facile conjugation (e.g., amide bond formation), whereas hydroxyl or ketone groups in analogs () introduce polarity, impacting membrane permeability.

Heterocyclic vs. Linear Backbone

In contrast, the target compound’s linear structure offers synthetic flexibility for modular derivatization .

Reactive Functional Groups

The chlorosulfonyl group in ’s compound enables nucleophilic substitution reactions, making it suitable for synthesizing sulfonamides. This contrasts with the target compound’s amine, which is more suited for coupling reactions .

Physicochemical and Commercial Considerations

- Stereochemistry : highlights the stereospecific hydroxy group, which could be critical for enantioselective drug design, a feature absent in the target compound .

Biological Activity

Tert-butyl (3-amino-1,1,1-trifluoropropan-2-yl)carbamate, with the molecular formula and a molecular weight of 228.21 g/mol, is an organic compound notable for its unique trifluoromethyl group. This compound is synthesized through the reaction of tert-butyl carbamate with 3-amino-1,1,1-trifluoropropan-2-ol under specific conditions, which can be optimized for yield and purity in industrial applications .

The biological activity of this compound is primarily linked to its interactions with various enzymes and receptors. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate in medicinal chemistry .

Enzyme Interaction Studies

Research indicates that this compound can act as a modulator for specific protein targets, particularly in the context of enzyme interactions. For instance, studies have shown that compounds with similar structures can inhibit glycogen synthase kinase 3 beta (GSK-3β), which is implicated in numerous diseases including Alzheimer’s and cancer . The introduction of amide bonds in related compounds has been found to improve metabolic stability and biological potency .

Case Study 1: GSK-3β Inhibition

In a study exploring GSK-3β inhibitors, derivatives of this compound were evaluated for their inhibitory potency. The most effective compounds exhibited IC50 values in the low nanomolar range, demonstrating significant potential for therapeutic applications in neurodegenerative diseases .

Case Study 2: Metabolic Stability

Another investigation focused on the metabolic stability of similar carbamate derivatives. The findings highlighted that modifications to the chemical structure could lead to enhanced resistance to hepatic metabolism, thereby prolonging the half-life of these compounds in biological systems .

Toxicological Profile

This compound has been classified with specific hazard warnings. It is considered harmful if swallowed and can cause skin irritation . Such properties necessitate careful handling and further investigation into its safety profile.

Synthesis Methods

The synthesis typically involves:

- Reactants : Tert-butyl carbamate and 3-amino-1,1,1-trifluoropropan-2-ol.

- Conditions : Reaction under controlled temperature and pressure conditions to optimize yield.

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl N-(3-amino-1,1,1-trifluoropropan-2-yl)carbamate |

| Molecular Formula | C₈H₁₅F₃N₂O₂ |

| Molecular Weight | 228.21 g/mol |

| CAS Number | 1429913-34-7 |

| Boiling Point | Not available |

| Hazard Classification | H302 (harmful if swallowed), H315 (causes skin irritation) |

Research Applications

This compound serves as a critical building block in organic synthesis. Its applications span across:

- Pharmaceutical Development : As a precursor for drugs targeting GSK-3β and other enzymes involved in critical signaling pathways.

- Agrochemicals : Utilized in the formulation of novel pesticides or herbicides due to its unique chemical properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing tert-butyl (3-amino-1,1,1-trifluoropropan-2-yl)carbamate, and what are the critical reaction parameters?

- Methodological Answer: The compound is typically synthesized via a multi-step process involving condensation reactions. For example, tert-butyl carbamate derivatives are often prepared using coupling reagents like EDCI/HOBt with substituted amines or carboxylic acids . Key steps include:

- Deprotection of intermediates using trifluoroacetic acid (TFA) to remove the tert-butyloxycarbonyl (Boc) group.

- Purification via silica gel column chromatography to isolate the final product.

- Critical parameters: Reaction temperature (e.g., ice bath to room temperature), solvent choice (dry THF or acetonitrile), and stoichiometric ratios of reagents to avoid side reactions .

Q. How is this compound characterized post-synthesis?

- Methodological Answer: Characterization involves:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the presence of the trifluoromethyl group (-CF) and carbamate linkage.

- Infrared Spectroscopy (IR) : Peaks near 1700 cm indicate the carbonyl group of the carbamate.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular weight (e.g., 255.74 g/mol for similar derivatives) .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer: The compound serves as:

- A building block for synthesizing bioactive molecules, such as anti-mycobacterial imidazole derivatives .

- A protecting group for amines in peptide synthesis, leveraging the Boc group’s stability under basic conditions .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in tert-butyl carbamate derivatives?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths and angles. For example:

- The trifluoromethyl group’s electron-withdrawing effects can be analyzed via intermolecular interactions in the crystal lattice.

- Mercury software visualizes packing diagrams and hydrogen-bonding networks, critical for understanding stability and reactivity .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations assess:

- Electrostatic potential surfaces to identify nucleophilic attack sites.

- Transition-state energy barriers for reactions involving the amino group.

- PubChem data (e.g., InChIKey: OTCULXVRRSCLLI-UONOGXRCSA-N) provides baseline molecular properties for simulations .

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer:

- Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals from the -CF and Boc groups.

- Compare experimental IR spectra with computational predictions (e.g., Gaussian) for carbonyl stretching frequencies.

- Revisit synthetic steps if MS data deviates >2 ppm from theoretical values, indicating impurities .

Q. What role does stereochemistry play in the biological activity of derivatives synthesized from this compound?

- Methodological Answer:

- Asymmetric synthesis (e.g., Mannich reaction) introduces chiral centers, as seen in tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate .

- Enantiomeric purity (≥95%) is verified via chiral HPLC, as impurities can reduce anti-biofilm efficacy in imidazole derivatives .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.